5-Pahsa

Descripción general

Descripción

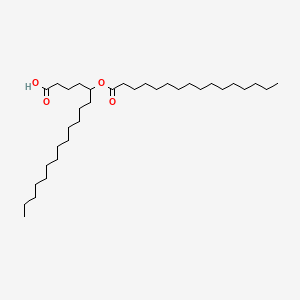

Se forma a través de la condensación formal del grupo carboxilo del ácido palmítico con el grupo hidroxilo del ácido 5-hidroxiesteárico . Este compuesto se clasifica como un ácido graso de cadena larga y sirve como un metabolito humano. Posee propiedades antiinflamatorias e hipoglucémicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 5-PAHSA implica la reacción del palmitato de nonadec-1-en-6-ilo con ozono en una solución agitada de diclorometano a -78 °C hasta que la solución se vuelve azul. Luego se burbujea nitrógeno en la reacción hasta que se vuelve incolora, seguido de la adición de trifenilfosfina .

Métodos de Producción Industrial: Actualmente, hay información limitada sobre la producción industrial a gran escala de this compound. La mayor parte de la síntesis se lleva a cabo en laboratorios de investigación con fines experimentales.

Análisis De Reacciones Químicas

Tipos de Reacciones: 5-PAHSA experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes productos dependiendo de las condiciones.

Reducción: Las reacciones de reducción pueden modificar su estructura, lo que podría alterar su actividad biológica.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o carboxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden usar varios reactivos dependiendo de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados oxidados de this compound .

Aplicaciones Científicas De Investigación

5-PAHSA tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los FAHFAs y sus derivados.

Mecanismo De Acción

5-PAHSA ejerce sus efectos a través de varios mecanismos:

Secreción de Insulina: Estimula la secreción de insulina, mejorando el transporte de glucosa y el transportador Glut4 a través de la activación de GPR-120.

Efectos Antiinflamatorios: Inhibe la fosforilación de la vía m-TOR-ULK1, regulando la autofagia y reduciendo la inflamación.

Metabolismo de la Glucosa: Prepara a los adipocitos para la lipogénesis de novo, impactando el metabolismo lipídico y la utilización de la glucosa.

Compuestos Similares:

9-PAHSA: Otro regioisómero de PAHSA con propiedades antiinflamatorias e hipoglucémicas similares.

12-PAHSA: Exhibe actividades biológicas similares pero difiere en su configuración estructural.

Unicidad de this compound: this compound destaca por su regulación descendente constante en condiciones de resistencia a la insulina y su papel específico en la regulación del metabolismo de la glucosa y la síntesis de lípidos . Su capacidad única para estimular la secreción de insulina y mejorar el transporte de glucosa la convierte en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

9-PAHSA: Another regioisomer of PAHSA with similar anti-inflammatory and hypoglycemic properties.

12-PAHSA: Exhibits similar biological activities but differs in its structural configuration.

Uniqueness of 5-PAHSA: this compound stands out due to its consistent downregulation in insulin-resistant conditions and its specific role in regulating glucose metabolism and lipid synthesis . Its unique ability to stimulate insulin secretion and enhance glucose transport makes it a promising candidate for therapeutic applications .

Actividad Biológica

5-Pahsa, or 5-(palmitoyloxy)octadecanoic acid, is a novel lipokine derived from palmitic acid that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, autophagy, and oxidative stress.

This compound influences metabolic processes through several key pathways:

- Regulation of mTOR and Autophagy : Research indicates that this compound can enhance autophagy in neuronal cells by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to reduced phosphorylation of ULK1, a crucial protein in autophagy initiation . In vitro studies demonstrated that this compound administration decreased reactive oxygen species (ROS) levels in PC12 cells, suggesting a protective effect against oxidative stress under diabetic conditions .

- Impact on Lipid Metabolism : In animal models, particularly DB/DB mice, this compound was shown to influence lipid metabolism significantly. It promotes de novo lipogenesis (DNL) while impeding triglyceride (TAG) synthesis . This dual action suggests that this compound may play a role in energy expenditure rather than merely storing lipids.

Effects on Glucose Metabolism

Despite its regulatory role in lipid metabolism, the effects of this compound on glucose metabolism appear limited:

- Glucose Tolerance : In studies involving diabetic mouse models, administration of this compound did not significantly improve glucose metabolism. However, it did reduce oxidized low-density lipoprotein (ox-LDL) levels, which are associated with cardiovascular risk .

- Insulin Sensitivity : While this compound's direct impact on insulin sensitivity remains inconclusive, it has been suggested that it may activate G protein-coupled receptors (GPRs), which could indirectly influence glucose homeostasis and improve insulin resistance .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study involving PC12 neuronal cells showed that treatment with this compound led to a significant decrease in ROS levels and enhanced autophagic activity by inhibiting mTOR phosphorylation . The results indicated a potential neuroprotective effect under high-glucose conditions.

- Animal Models : In DB/DB mice, administration of this compound resulted in decreased levels of ox-LDL and alterations in lipid profiles without significant changes in glucose metabolism. This highlights its potential role in managing dyslipidemia associated with diabetes .

- Comparative Studies : Comparative analyses between different PAHSA isomers revealed that this compound is notably downregulated in insulin-resistant states, suggesting its potential as a biomarker for metabolic disorders .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro (PC12 Cells) | Decreased ROS levels; enhanced autophagy via mTOR inhibition |

| Animal Models | Reduced ox-LDL; no significant improvement in glucose metabolism |

| Comparative Analysis | Downregulation in insulin-resistant states; potential biomarker for diabetes |

Propiedades

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.